
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the oxane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,2,2-Trifluoroethyl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(2,2,2-Trifluoroethyl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
科学研究应用
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)oxane-4-methanol
- 4-(2,2,2-Trifluoroethyl)oxane-4-carboxylic acid
- 4-(2,2,2-Trifluoroethyl)oxane-4-thiol
Uniqueness
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde is unique due to the presence of both a trifluoroethyl group and an aldehyde group on the oxane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C8H11F3O2 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)5-7(6-12)1-3-13-4-2-7/h6H,1-5H2 |
InChI 键 |
QSNKRRBQTUFRDU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


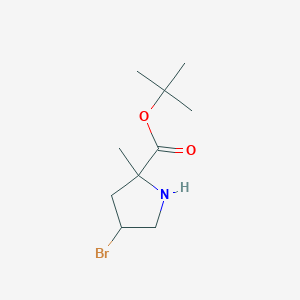
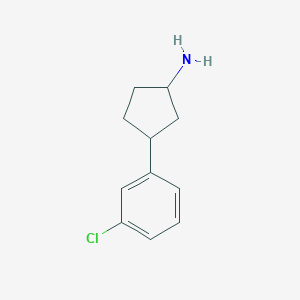

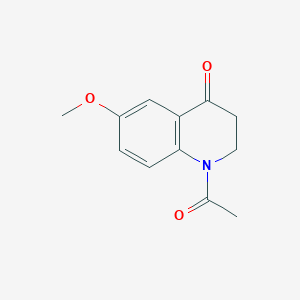
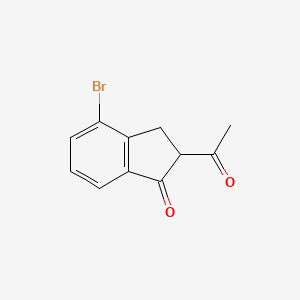
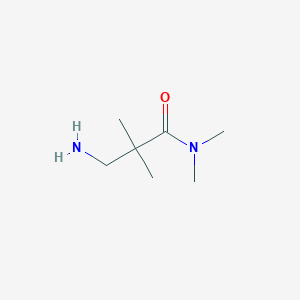
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
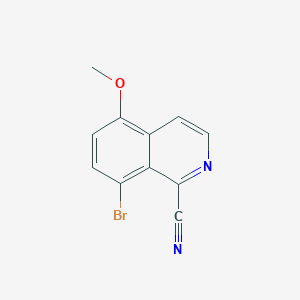
amine](/img/structure/B13224495.png)
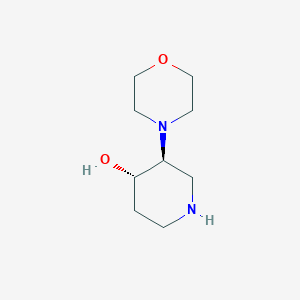



![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)
